molecular formula C9H6N2O3 B089424 5-(4-Nitrophenyl)oxazole CAS No. 1014-23-9

5-(4-Nitrophenyl)oxazole

Cat. No.: B089424
CAS No.: 1014-23-9
M. Wt: 190.16 g/mol
InChI Key: JJFHVOMPLSSUEC-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. The compound is characterized by the presence of a nitrophenyl group attached to the oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)oxazole typically involves the nitration of oxazole derivatives. One common method is the electrophilic nitration of oxazole using nitric acid or a nitrating mixture under controlled conditions. The reaction conditions, such as temperature and concentration of nitric acid, play a crucial role in determining the yield and purity of the final product .

Another method involves the reaction of α-bromo ketones with alkyl or aryl isothiocyanates in the presence of sodium hydride under mild conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Nitrophenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)oxazole involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. The oxazole ring can also interact with nucleophilic sites in biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Nitrophenyl)oxazole
  • 5-(2-Nitrophenyl)oxazole
  • 4,5-Diphenyloxazole

Comparison

5-(4-Nitrophenyl)oxazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

5-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHVOMPLSSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371811
Record name 5-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-23-9
Record name 5-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-NITROPHENYL)-1,3-OXAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-benzaldehyde (5.0 g, 33.1 mmol), tosylmethyl isocyanide (6.4 g, 33.1 mmol) and potassium carbonate (7.8 g, 82.7 mmol) in methanol (100 ml) was heated under reflux for 30 minutes. After concentrating under reduced pressure, the residue was stirred with water (50 ml). The solid that was filtered to afford 5-(4-nitro-phenyl)-oxazole (5.6 g, 89% yield). 1H NMR (acetone-d6) δ 7.89 (s, 1H, Ar), 8.05 (d, 2H, J=9.3 Hz, Ar), 8.35-8.38 (m, 3H, Ar).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an aqueous solution containing 0.84 g of sodium hydroxide were added 0.45 g of 4-nitrobenzaldehyde, 12.2 g of a methylene chloride solution containing 0.65 g of TosMIC which was obtained in the same way as that of Example 6 and 0.10 g of tetrabutyl ammonium bromide at room temperature. The mixture was allowed to react at room temperature until HPLC found no trace of the starting materials. Upon the completion of the reaction, the reaction solution was washed with water and dried over anhydrous magnesium sulfate. The solvents were distilled off. An HPLC analysis showed that the concentrated residue contained 0.82 g of the target compound (yield: 93%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
solvent
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Nitrophenyl)oxazole
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Reactant of Route 5
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Reactant of Route 6
5-(4-Nitrophenyl)oxazole

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